

Cyc-116's Role in Inducing Polyploidy in Cancer Cells: A Technical Guide

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Abstract: **Cyc-116** is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both cell cycle progression and angiogenesis.[1] As a potent inhibitor of Aurora kinases A, B, and C, **Cyc-116** disrupts critical mitotic processes, leading to cytokinesis failure, induction of polyploidy, and subsequent cell death in cancer cells.[2][3] Additionally, its inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) contributes to an anti-angiogenic effect, further enhancing its anti-tumor potential.[2][3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, experimental protocols for studying its effects, and the signaling pathways involved in **Cyc-116**-induced polyploidy.

Core Mechanism: Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis and cytokinesis.[2] Aurora A is involved in centrosome maturation and mitotic spindle formation, while Aurora B, a key component of the chromosomal passenger complex, is critical for chromosome segregation and cytokinesis.[3][4] Upregulation of these kinases is frequently observed in various cancers, making them attractive therapeutic targets.[3][4]

Cyc-116 functions as an ATP-competitive inhibitor of Aurora kinases.[3] By potently inhibiting Aurora A and B, it induces a cascade of mitotic failures:

• Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora B inhibition is the reduction of phosphorylation on Serine 10 of histone H3, a key event for chromosome condensation and segregation.[2][5]



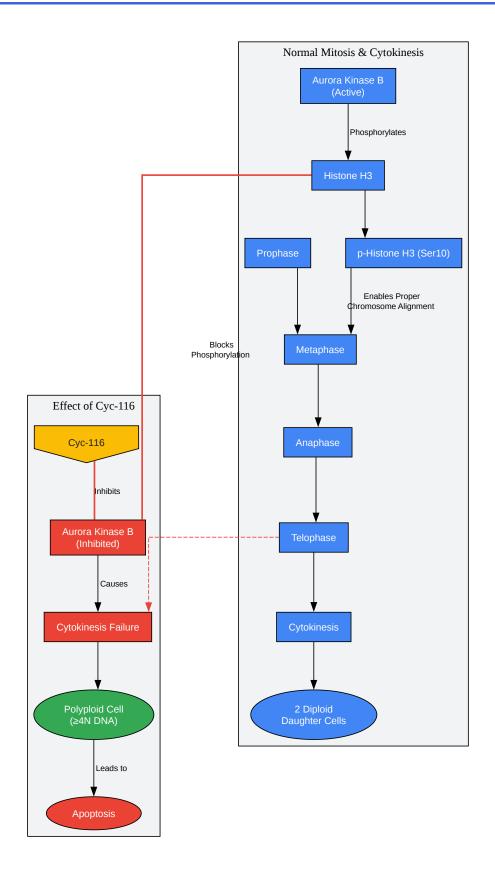




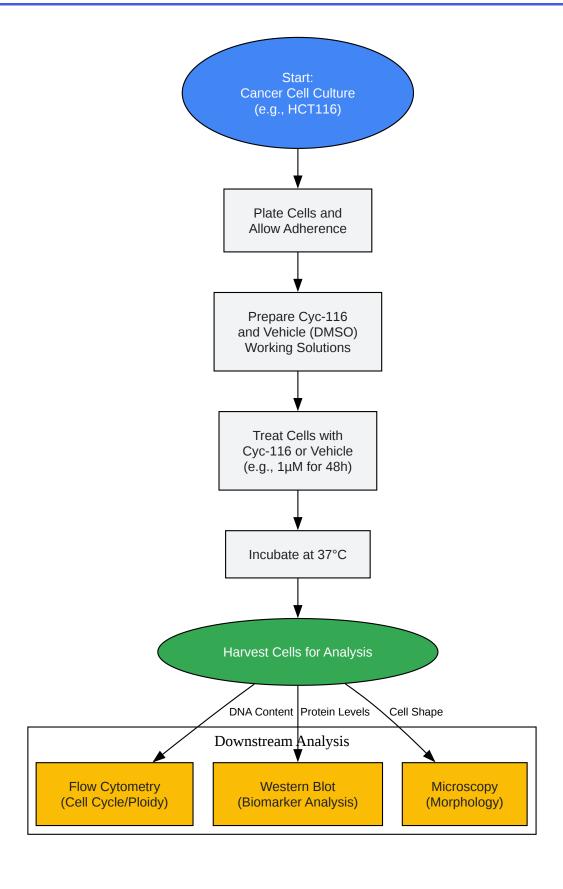
- Defective Spindle Formation: Inhibition of Aurora A disrupts the proper formation and function of the mitotic spindle.[3]
- Cytokinesis Failure: The primary mechanism leading to polyploidy is the inhibition of
 cytokinesis. Cells complete mitosis but fail to divide into two daughter cells, resulting in a
 single cell with a doubled (or quadrupled) set of chromosomes (endoreduplication).[3][5]
- Induction of Polyploidy and Apoptosis: The resulting polyploid cells are often multinucleated and genetically unstable, which ultimately triggers programmed cell death (apoptosis).[3][4]

This process is independent of p53 status, as **Cyc-116** was shown to induce polyploidy in both p53+/+ and p53-/- HCT116 colon cancer cell lines.[6]

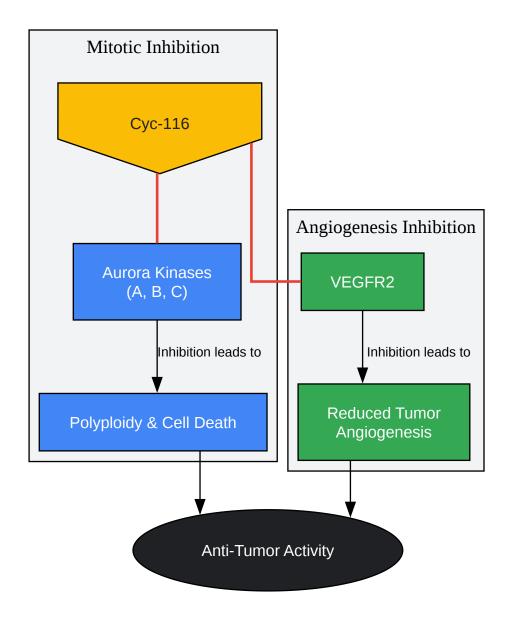












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